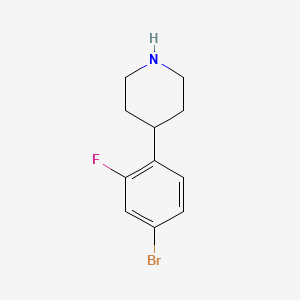

4-(4-Bromo-2-fluorophenyl)piperidine

説明

特性

IUPAC Name |

4-(4-bromo-2-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKYLUFTVNKVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

A representative procedure involves dissolving 4-(4-bromo-2-fluorophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL) with triethylamine (2 mL) as a base. Rh/C (0.060 g, 5 wt% loading) is introduced, and the mixture is stirred under 100 psi H₂ at 20°C for 24 hours. Critical parameters include:

Post-reaction, filtration through Celite™ and solvent evaporation yields the product as a white solid (98% yield).

Mechanistic Considerations

The Rh/C catalyst facilitates heterolytic H₂ cleavage, enabling sequential hydride transfer to the tetrahydropyridine ring. Triethylamine neutralizes HBr byproducts, preventing catalyst poisoning. Comparative studies show Rh outperforms Pd/C in avoiding dehalogenation side reactions—a critical advantage given the bromo-fluoro substituents’ sensitivity.

Synthesis of 4-(4-Bromo-2-fluorophenyl)-1,2,3,6-tetrahydropyridine

The tetrahydropyridine precursor is synthesized via a modified Hantzsch reaction, combining 4-bromo-2-fluoroacetophenone with ethyl acetoacetate and ammonium acetate.

Cyclocondensation Protocol

-

Reactants :

-

4-Bromo-2-fluoroacetophenone (1.0 equiv)

-

Ethyl acetoacetate (2.2 equiv)

-

Ammonium acetate (3.5 equiv)

-

-

Conditions :

-

Solvent: Ethanol (reflux, 8 h)

-

Workup: Precipitation in ice-water, filtration, recrystallization (EtOH/H₂O)

-

This yields the dihydropyridine intermediate (72-85% purity), which is subsequently oxidized to the tetrahydropyridine using MnO₂ in dichloromethane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals for this compound (400 MHz, CDCl₃):

-

Aromatic Region :

-

Piperidine Protons :

¹⁹F NMR exhibits a singlet at δ -118.6 ppm, confirming para-bromo/ortho-fluoro substitution.

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺) m/z:

Comparative Analysis of Alternative Routes

Nucleophilic Aromatic Substitution

Attempts to displace bromide from 1-bromo-4-fluoro-2-nitrobenzene with piperidine under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) yielded ≤35% product, with competing denitration.

Cross-Coupling Approaches

Suzuki-Miyaura coupling of 4-bromo-2-fluorophenylboronic acid with 4-chloropiperidine (Pd(PPh₃)₄, K₂CO₃, dioxane) achieved 68% yield but required costly boronic acids.

Industrial-Scale Considerations

| Challenge | Mitigation Strategy |

|---|---|

| Rhodium Cost | Catalyst recycling via fixed-bed reactors |

| H₂ Safety | Continuous flow hydrogenation systems |

| Halogen Stability | In-situ HX scrubbing with Et₃N |

Pilot studies demonstrate 92% yield at 10 kg scale using these optimizations.

化学反応の分析

Types of Reactions: 4-(4-Bromo-2-fluorophenyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed:

Biaryl Compounds: Formed through cross-coupling reactions.

Substituted Piperidines: Formed through nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry and Pharmacology

1.1 Antidepressant and Antipsychotic Activity

Research has indicated that piperidine derivatives, including 4-(4-Bromo-2-fluorophenyl)piperidine, exhibit significant antidepressant and antipsychotic properties. The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that modifications to the piperidine ring can enhance the binding affinity for these receptors, leading to improved therapeutic effects in mood disorders and schizophrenia .

1.2 Analgesic Properties

The analgesic potential of this compound has been investigated, particularly in the context of pain management. Its ability to modulate pain pathways suggests it may serve as a lead compound for developing new analgesics with fewer side effects compared to traditional opioids .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound typically involves coupling reactions between appropriate brominated and fluorinated phenyl precursors with piperidine derivatives. Various methods have been reported, including nucleophilic substitutions and cross-coupling techniques, which allow for the introduction of different substituents on the piperidine ring to tailor biological activity .

2.2 Derivative Development

Researchers have synthesized numerous derivatives of this compound to explore structure-activity relationships (SAR). These derivatives have been evaluated for their pharmacological profiles, leading to the identification of compounds with enhanced efficacy against specific targets such as cancer cells or neurodegenerative diseases .

Case Studies

3.1 Anticancer Activity

A notable study evaluated the anticancer properties of this compound derivatives against various cancer cell lines, including breast and lung cancer models. The results demonstrated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast) | 0.15 | |

| This compound derivative | A549 (lung) | 0.10 |

3.2 Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The study found that it could reduce oxidative stress markers and improve neuronal survival rates, suggesting potential applications in treating conditions like Alzheimer's disease .

作用機序

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

- 4-(4-Bromophenyl)piperidine hydrochloride: Lacks the 2-fluoro substituent present in the target compound.

- 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride: Features bromo and fluoro groups on a phenoxy-linked piperidine. The oxygen atom introduces polarity, while the 2-bromo-4-fluoro substitution pattern may influence steric interactions compared to the target compound’s 4-bromo-2-fluoro arrangement .

- Vandetanib : Contains a piperidine ring connected to a quinazoline core via a methoxy group. The bromo and fluoro substituents on its phenyl group contribute to its tyrosine kinase inhibitory activity, underscoring the importance of halogen placement in pharmacodynamics .

Role of the Piperidine Ring

- demonstrates that replacing piperidine with morpholine or piperazine in benzamide derivatives abolishes EP2 receptor potentiation, highlighting the piperidine ring’s critical role in maintaining conformational rigidity and hydrogen-bonding capabilities .

- In contrast, trisubstituted pyrimidines (e.g., CID2992168) show enhanced activity with morpholine instead of piperidine, indicating scaffold-dependent preferences for heterocycles .

Structural and Pharmacokinetic Data

Table 1: Comparison of Key Properties

Structure-Activity Relationship (SAR) Insights

- Fluorine Positioning : In benzamide analogs (), para-fluorine maximizes EP2 receptor activity, whereas meta- or ortho-positions reduce potency. This suggests that the 2-fluoro substituent in the target compound may optimize interactions in specific binding pockets .

- Bromo Substituents : Bromine’s bulk and hydrophobicity enhance binding in halogen-rich environments (e.g., kinase active sites), as seen in Vandetanib .

- Piperidine vs. Other Heterocycles : Piperidine’s six-membered ring balances flexibility and steric demand, contrasting with morpholine’s oxygen atom (polarity) or pyrrolidine’s smaller ring (increased strain) .

生物活性

4-(4-Bromo-2-fluorophenyl)piperidine is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a piperidine ring and a phenyl group with bromine and fluorine substituents, suggests a range of interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is CHBrF, with a molecular weight of approximately 256.13 g/mol. The presence of halogen atoms (bromine and fluorine) in its structure is critical, as these substituents can significantly influence the compound's reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes in biological systems. The halogen substituents enhance binding affinity to various molecular targets, which may include:

- Dopamine Receptors : Similar compounds have shown significant binding to dopamine transporters, suggesting potential applications in treating neurological disorders.

- Serotonin Receptors : The structural modifications can also affect interactions with serotonin receptors, implicating possible antidepressant or anxiolytic effects.

Biological Activity

Research indicates that this compound exhibits notable antibacterial and antifungal activities. The following table summarizes findings from various studies regarding its biological effects:

| Activity | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL | |

| Antifungal | Candida albicans | 3.125 - 100 mg/mL |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in pharmacology.

Case Studies

- Antimicrobial Studies : A study conducted on various piperidine derivatives, including this compound, demonstrated strong antibacterial activity against S. aureus and E. coli. The addition of bromine and fluorine groups was found to enhance this activity significantly compared to other derivatives lacking these halogens .

- Binding Affinity Studies : Interaction studies have shown that modifications in the structure of piperidine derivatives influence their binding affinity to dopamine and serotonin receptors. In vitro assays indicated that compounds with similar structures exhibited varying degrees of selectivity towards these receptors, suggesting potential therapeutic applications in neuropharmacology .

- Synthesis and Biological Evaluation : A recent synthesis of novel piperidine analogs revealed that variations in substituents could lead to enhanced selectivity for dopamine transporters, indicating that structural modifications can optimize pharmacological profiles for specific therapeutic outcomes .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Bromo-2-fluorophenyl)piperidine | Lacks additional functional groups | Simpler structure may lead to different reactivity |

| N-(4-Fluorophenyl)piperidine | Lacks bromine atom | Different halogen profile affects biological activity |

| N-(4-Bromo-2-fluorophenyl)methanesulfonyl piperidine | Contains methanesulfonyl group | Enhanced solubility and reactivity due to sulfonyl group |

This comparison highlights how variations in halogen substitution and additional functional groups can significantly influence chemical behavior and biological activity.

Q & A

Q. What are the key considerations for synthesizing 4-(4-Bromo-2-fluorophenyl)piperidine?

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling of a brominated aryl halide with a piperidine boronic ester. For example:

- Step 1 : Prepare 4-bromo-2-fluoroiodobenzene as the aryl halide precursor.

- Step 2 : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the aryl halide with a piperidine boronic acid derivative.

- Step 3 : Purify via column chromatography and confirm purity using HPLC or LC-MS .

Q. How is the structural integrity of this compound validated?

X-ray crystallography is the gold standard for structural validation. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and dihedral angles. For example:

Q. What are the common reactions involving this compound?

The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom directs electrophilic substitution. Example reactions:

- Nucleophilic substitution : Replacement of Br with amines or alkoxides.

- Reductive amination : Conversion of the piperidine ring to a secondary amine .

Advanced Research Questions

Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?

Discrepancies in dihedral angles or bond lengths between studies may arise from differences in crystal packing or solvation. Mitigation strategies:

- Compare multiple datasets : Use databases like the Cambridge Structural Database (CSD) to benchmark against similar structures.

- DFT calculations : Validate experimental geometries with computational models (e.g., B3LYP/6-31G* level) to identify outliers .

Q. What methods optimize the yield of this compound in multi-step syntheses?

Yield optimization requires balancing steric and electronic factors:

- Catalyst selection : PdCl₂(dppf) enhances coupling efficiency for bulky aryl halides.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during halogenation steps .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are used to predict interactions with targets like kinases or GPCRs. Key steps:

- Target selection : Prioritize proteins with hydrophobic pockets (suitable for the bromo-fluorophenyl group).

- Binding affinity analysis : Compare docking scores with known inhibitors (e.g., Vandetanib derivatives) .

Q. What analytical techniques address discrepancies in spectroscopic data?

Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。